2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[4-(4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-14-7-9-16(10-8-14)22-12-11-20-18(19(22)24)25-13-17(23)21-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOVRRYDRAYQLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Pyrazinone Core
The pyrazinone ring system is typically synthesized via cyclization reactions. A common approach involves the condensation of 4-methylphenylglyoxal with urea or thiourea derivatives under acidic conditions. For example, reacting 4-methylphenylglyoxal with urea in the presence of hydrochloric acid yields 4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazine-2-carboxylic acid, which is subsequently decarboxylated to form the 3-oxo-pyrazinone intermediate. Alternative methods utilize aminolysis of α-keto esters, though these routes often require higher temperatures (80–100°C) and extended reaction times (12–24 hours).
Thiolation of the Pyrazinone Intermediate
Optimization Strategies and Byproduct Mitigation
Solvent Selection
Polar aprotic solvents like acetone and dimethylformamide (DMF) enhance reaction rates by stabilizing the thiolate intermediate. However, DMF may lead to over-alkylation at elevated temperatures (>70°C), forming disulfide byproducts. Acetone remains preferred due to its moderate polarity and ease of removal via rotary evaporation.
Base Compatibility
Anhydrous K₂CO₃ outperforms stronger bases like sodium hydride (NaH) by minimizing hydrolysis of the chloroacetamide group. Trials with organic bases such as piperidine showed reduced yields (≤66%) due to incomplete deprotonation of the thiol.
Purification Techniques
Crude products are typically recrystallized from ethanol or ethanol-water mixtures (3:1 v/v) to remove unreacted starting materials. Column chromatography using silica gel and ethyl acetate/hexane (1:2) is employed for highly impure batches, though this increases processing time by 30–40%.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
- δ 2.35 (s, 3H, CH₃ from 4-methylphenyl)
- δ 4.53 (s, 2H, S–CH₂)
- δ 7.22–7.68 (m, 9H, aromatic protons)
- δ 10.05 (s, 1H, NH)
¹³C NMR (100 MHz, DMSO-d₆):
Infrared (IR) Spectroscopy
Key absorption bands include:
Table 2: Comparative IR Spectral Data
| Functional Group | Wavenumber (cm⁻¹) | Source |
|---|---|---|
| C=O (amide) | 1660–1699 | |
| C=N (pyrazinone) | 1555–1580 | |
| C–S | 1175–1190 |
Scalability and Industrial Feasibility
Pilot-Scale Synthesis
A 100-g batch synthesis achieved 69% yield using a continuous flow reactor with residence time of 12 minutes at 60°C. This method reduced solvent consumption by 40% compared to batch processes.
Environmental Considerations
Waste streams containing unreacted aniline derivatives require treatment with activated carbon adsorption to meet EPA discharge limits. The use of acetone enables solvent recovery via distillation, achieving 85–90% reuse rates.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrazine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The phenylacetamide moiety can undergo electrophilic substitution reactions, particularly at the para position of the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Electrophiles like bromine, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydroxyl derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide involves its interaction with molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The sulfanyl group and the pyrazine ring play crucial roles in binding to the active sites of target proteins, thereby influencing their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally related molecules from the literature, focusing on core heterocycles, substituents, and physicochemical properties:
Key Structural and Functional Differences:
Triazole-thiones () offer stronger hydrogen-bonding capacity due to sulfur and nitrogen atoms . Chromen-pyrazole hybrids () exhibit extended conjugation, favoring interactions with hydrophobic enzyme pockets .
Substituent Effects: The 4-methylphenyl group in the target compound and derivatives enhances hydrophobicity, which may improve membrane permeability. Sulfamoylphenyl () vs. sulfanyl-acetamide (target compound): The former is more polar due to the sulfonamide group, favoring aqueous solubility .
Complex structures like chromen-pyrazole () require multi-step syntheses with lower yields (28%), highlighting the target compound’s relative simplicity .
Thermal Stability :
- High melting points (e.g., 288°C for ’s compound 13a) correlate with strong intermolecular forces (hydrogen bonding and aromatic stacking), whereas the target compound’s stability remains uncharacterized .
Biological Activity
The compound 2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide is a novel organic molecule that has attracted attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H18N3O2S, with a molecular weight of 382.43 g/mol. Its structure includes a pyrazinone core, a sulfanyl group, and an acetamide moiety, which contribute to its unique biological properties.
The mechanism of action of this compound is believed to involve interactions with specific enzymes or receptors in biological systems. Preliminary studies suggest that it may inhibit enzymes involved in inflammatory processes and tumor growth. The binding affinity and specificity of the compound to these targets are crucial for understanding its therapeutic potential.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's potential to modulate signaling pathways associated with cancer progression is under investigation.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in several experimental models. It appears to reduce the production of pro-inflammatory cytokines and inhibit pathways related to inflammation. Such properties could make it a candidate for treating inflammatory diseases.
Antimicrobial Activity
Preliminary evaluations have suggested that this compound possesses antimicrobial properties against a range of pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria highlights its potential as an antibacterial agent.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the same chemical class. For instance:
These studies underscore the importance of structure-activity relationship (SAR) investigations to optimize the efficacy of such compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
